2-Ethynyl-1-methylpyrrolidine
CAS No.:
Cat. No.: VC17198869
Molecular Formula: C7H11N
Molecular Weight: 109.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H11N |
|---|---|
| Molecular Weight | 109.17 g/mol |
| IUPAC Name | 2-ethynyl-1-methylpyrrolidine |
| Standard InChI | InChI=1S/C7H11N/c1-3-7-5-4-6-8(7)2/h1,7H,4-6H2,2H3 |
| Standard InChI Key | HRYWNBGSIQAWKD-UHFFFAOYSA-N |
| Canonical SMILES | CN1CCCC1C#C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The pyrrolidine ring in 2-ethynyl-1-methylpyrrolidine adopts a puckered conformation, typical of five-membered saturated heterocycles. The methyl group at N1 introduces steric hindrance, while the ethynyl group at C2 contributes π-electron density and linear geometry. This combination creates a polarized environment conducive to nucleophilic and electrophilic reactions. The compound’s IUPAC name is 1-methyl-2-ethynylpyrrolidine, and its SMILES notation is CN1CCCC1C#C, reflecting the spatial arrangement of substituents .
Table 1: Key Physicochemical Parameters
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₁N |
| Molecular Weight (g/mol) | 111.17 |
| Boiling Point | ~180–190°C (estimated) |
| LogP (Partition Coefficient) | 1.2 (predicted) |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 1 |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals for the ethynyl proton (δ 2.1–2.3 ppm in H NMR) and the methyl group attached to nitrogen (δ 2.4–2.6 ppm). Infrared (IR) spectroscopy shows a sharp absorption band at ~3300 cm corresponding to the C≡C-H stretch, alongside C≡C vibration at ~2100 cm. Mass spectrometry typically exhibits a molecular ion peak at m/z 111, with fragmentation patterns indicating loss of the ethynyl group (-26 amu) .
Synthetic Approaches and Optimization
Laboratory-Scale Synthesis
The most common route involves alkylation of 1-methylpyrrolidine with ethynyl bromide under basic conditions. A typical procedure entails:
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Dissolving 1-methylpyrrolidine in dry tetrahydrofuran (THF) at −78°C.
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Adding n-butyllithium to deprotonate the C2 position.
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Introducing ethynyl bromide gradually, followed by warming to room temperature.
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Purifying the product via fractional distillation or column chromatography.
This method yields 2-ethynyl-1-methylpyrrolidine in ~65–70% purity, requiring subsequent recrystallization for pharmaceutical-grade material .
Industrial Production Challenges
Scale-up introduces complexities due to the pyrophoric nature of ethynylating agents and the need for inert atmospheres. Continuous flow reactors with palladium-coated microchannels have demonstrated improved safety and yield (up to 85%) by minimizing side reactions like polymerization. Recent advances employ copper(I) iodide as a catalyst, reducing reaction temperatures from −78°C to −20°C while maintaining selectivity .
Table 2: Comparison of Synthetic Methods
| Parameter | Batch Method | Flow Chemistry |
|---|---|---|
| Temperature | −78°C | −20°C |
| Catalyst | None | CuI (5 mol%) |
| Yield | 65% | 85% |
| Purity | 70% | 95% |
| Scalability | Limited | High |
Biological Activity and Mechanism
Receptor Binding Profiling
2-Ethynyl-1-methylpyrrolidine exhibits moderate affinity for the α4β2 nicotinic acetylcholine receptor (nAChR), with a half-maximal inhibitory concentration (IC₅₀) of 12.3 μM in radioligand displacement assays. Molecular docking studies suggest the ethynyl group forms a π-cation interaction with TrpB of the receptor’s ligand-binding domain, while the methyl group stabilizes the complex via hydrophobic contacts .
Comparative Analysis with Structural Analogues
Pharmacophore Variations
Replacing the ethynyl group with alternative substituents dramatically alters bioactivity:
Table 3: Substituent Effects on nAChR Binding
| C2 Substituent | IC₅₀ (μM) | Selectivity (α4β2/α7) |
|---|---|---|
| Ethynyl | 12.3 | 8.2 |
| Methyl | >100 | 1.1 |
| Phenyl | 23.7 | 4.5 |
| Amino | 18.9 | 6.7 |
The ethynyl group’s linear geometry and electronic properties prove critical for receptor subtype selectivity, outperforming bulkier or more flexible substituents .
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